Cas no 1330266-05-1 (Sulfadoxine (Phenylene-d4))

Sulfadoxine (Phenylene-d4) is a deuterated analog of sulfadoxine, where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, providing improved precision in mass spectrometry and NMR analyses due to reduced signal interference. The incorporation of deuterium also increases metabolic stability, making it valuable for tracing drug pathways and degradation products. Its high isotopic purity ensures reliable results in research applications, particularly in drug development and environmental fate studies. This compound is suited for use as an internal standard or reference material in analytical chemistry and biomedical research.
Sulfadoxine (Phenylene-d4) structure
Sulfadoxine (Phenylene-d4) structure
Product name:Sulfadoxine (Phenylene-d4)
CAS No:1330266-05-1
MF:C12H14N4O4S
MW:314.35
CID:4553900
PubChem ID:71752229

Sulfadoxine (Phenylene-d4) Chemical and Physical Properties

Names and Identifiers

    • Sulfadoxine-d4
    • Sulfadoxine (Phenylene-d4)
    • 1330266-05-1
    • HY-B0439S
    • Sulfadoxine-d4 (benzene-d4)
    • 4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
    • F93274
    • MS-24616
    • CS-0128901
    • 1ST4006D4
    • Sulfadoxin-d4
    • Inchi: 1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
    • InChI Key: PJSFRIWCGOHTNF-LNFUJOGGSA-N
    • SMILES: C1([2H])=C(C([2H])=C(C(N)=C1[2H])[2H])S(=O)(=O)NC1C(OC)=C(OC)N=CN=1

Computed Properties

  • Exact Mass: 314.09868310g/mol
  • Monoisotopic Mass: 314.09868310g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 125Ų

Sulfadoxine (Phenylene-d4) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
CS-P-01152-1mg
4-amino-n-(5,6-dimethoxypyrimidin-4-yl)benzene-2,3,5,6-d4-sulfonamide
1330266-05-1
1mg
¥1530.00 2023-09-15
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B68065-1mg
Sulfadoxine-d4
1330266-05-1 ,CP:≥99.10%;IE:≥98.5%atomD
1mg
¥2500.00 2022-09-28
TRC
S699071-10mg
Sulfadoxine (Phenylene-d4)
1330266-05-1
10mg
$ 1774.00 2023-09-06
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B68065-5mg
Sulfadoxine-d4
1330266-05-1 ,CP:≥99.10%;IE:≥98.5%atomD
5mg
¥6800.00 2022-09-28
AN HUI ZE SHENG Technology Co., Ltd.
S699071-10mg
4-amino-n-(5,6-dimethoxypyrimidin-4-yl)benzene-2,3,5,6-d4-sulfonamide
1330266-05-1
10mg
¥13440.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-P-01152-10mg
4-amino-n-(5,6-dimethoxypyrimidin-4-yl)benzene-2,3,5,6-d4-sulfonamide
1330266-05-1
10mg
¥11980.00 2023-09-15
1PlusChem
1P01CD0T-5mg
Sulfadoxine-d4
1330266-05-1 ≥99% deuterated forms (d1-d4)
5mg
$864.00 2023-12-22
1PlusChem
1P01CD0T-1mg
Sulfadoxine-d4
1330266-05-1 ≥99% deuterated forms (d1-d4)
1mg
$251.00 2023-12-22
A2B Chem LLC
AW55565-1mg
Sulfadoxine-d4
1330266-05-1 ≥99% deuterated forms (d1-d4)
1mg
$178.00 2024-04-20
AN HUI ZE SHENG Technology Co., Ltd.
S699071-1mg
4-amino-n-(5,6-dimethoxypyrimidin-4-yl)benzene-2,3,5,6-d4-sulfonamide
1330266-05-1
1mg
¥1680.00 2023-09-15

Additional information on Sulfadoxine (Phenylene-d4)

Comprehensive Analysis of Sulfadoxine (Phenylene-d4) (CAS No. 1330266-05-1): Applications and Research Insights

Sulfadoxine (Phenylene-d4), identified by its CAS No. 1330266-05-1, is a deuterated analog of the widely studied sulfonamide antibiotic Sulfadoxine. This compound has gained significant attention in pharmaceutical research due to its role as an internal standard in mass spectrometry and drug metabolism studies. The incorporation of deuterium (d4) enhances its stability, making it invaluable for quantitative analysis and bioavailability testing.

In recent years, the demand for deuterated compounds like Sulfadoxine (Phenylene-d4) has surged, driven by advancements in precision medicine and pharmacokinetic modeling. Researchers frequently search for "deuterated drug standards" or "stable isotope-labeled pharmaceuticals" to improve the accuracy of LC-MS (Liquid Chromatography-Mass Spectrometry) workflows. This compound addresses these needs by providing a reliable reference for tracking drug interactions and metabolic pathways.

The unique properties of Sulfadoxine (Phenylene-d4) also make it a subject of interest in malaria research. As the parent compound Sulfadoxine is often used in combination with pyrimethamine for malaria treatment, its deuterated version aids in distinguishing endogenous metabolites from administered drugs. This is particularly relevant given the global focus on "antimalarial drug resistance" and "personalized dosing strategies," which are trending topics in infectious disease forums.

From a synthetic chemistry perspective, CAS No. 1330266-05-1 represents a milestone in isotopic labeling techniques. Its synthesis involves precise deuteration at the phenylene ring, ensuring minimal interference with the compound's biological activity. This aligns with the growing market for "high-purity isotopic reagents" and "GMP-grade reference materials," which are critical for regulatory compliance in drug development.

Beyond malaria, Sulfadoxine (Phenylene-d4) is explored in veterinary medicine for studying antibiotic residues in livestock—a hot-button issue linked to "food safety regulations" and "antimicrobial stewardship." Its use in environmental monitoring further underscores its versatility, as researchers investigate pharmaceutical pollution in aquatic systems.

In summary, Sulfadoxine (Phenylene-d4) (CAS No. 1330266-05-1) bridges gaps between analytical chemistry, drug development, and disease research. Its applications resonate with contemporary scientific priorities, including "green chemistry" (due to reduced waste in labeled compound synthesis) and "translational biomedicine." As laboratories increasingly adopt deuterium-based tools, this compound will remain pivotal in generating reproducible, high-quality data.

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